molecular formula C16H16N2O3S B2500031 3-(2H-1,3-benzodioxol-5-yl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide CAS No. 2034341-92-7

3-(2H-1,3-benzodioxol-5-yl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide

Cat. No.: B2500031
CAS No.: 2034341-92-7
M. Wt: 316.38
InChI Key: LRKGJOFUNGCWMZ-UHFFFAOYSA-N
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Description

3-(2H-1,3-benzodioxol-5-yl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzodioxole ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the pyrrolidine ring: This can be done via the reaction of an appropriate amine with a suitable carbonyl compound.

    Coupling reactions: The benzodioxole and pyrrolidine intermediates can be coupled using reagents such as coupling agents (e.g., EDC, DCC) under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions could target the carbonyl group, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo substitution reactions, especially electrophilic aromatic substitution on the benzodioxole ring, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Coupling agents: EDC, DCC.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for its pharmacological properties, such as potential therapeutic effects.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding or inhibition. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2H-1,3-benzodioxol-5-yl)-N-(pyridin-2-yl)pyrrolidine-1-carboxamide
  • 3-(2H-1,3-benzodioxol-5-yl)-N-(furan-2-yl)pyrrolidine-1-carboxamide

Uniqueness

The uniqueness of 3-(2H-1,3-benzodioxol-5-yl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-N-thiophen-2-ylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c19-16(17-15-2-1-7-22-15)18-6-5-12(9-18)11-3-4-13-14(8-11)21-10-20-13/h1-4,7-8,12H,5-6,9-10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRKGJOFUNGCWMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)NC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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